molecular formula C21H21ClN2O4S B2836500 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894013-62-8

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2836500
CAS No.: 894013-62-8
M. Wt: 432.92
InChI Key: RJZBGMADDUIIMM-UHFFFAOYSA-N
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the attachment of the morpholinoethanone group, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-piperidinoethanone: Contains a piperidine ring instead of a morpholine ring, which can influence its pharmacokinetic properties.

Uniqueness

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is unique due to the presence of the chlorine atom, which can enhance its reactivity and potentially improve its binding affinity to biological targets. The combination of the sulfonyl group and the indole ring also provides a versatile scaffold for further modifications .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZBGMADDUIIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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